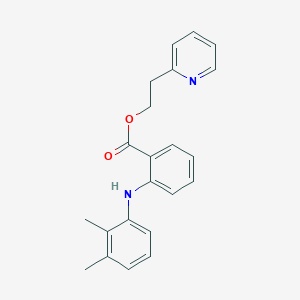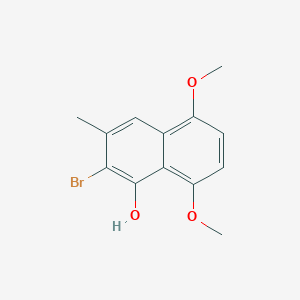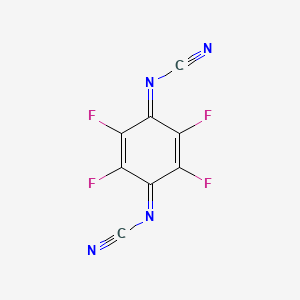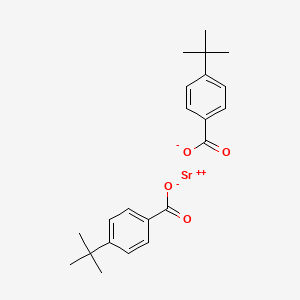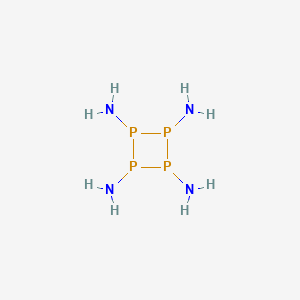
Tetraphosphetane-1,2,3,4-tetramine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraphosphetane-1,2,3,4-tetramine is an organophosphorus compound characterized by a four-membered ring structure with alternating phosphorus and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: Tetraphosphetane-1,2,3,4-tetramine can be synthesized through a multi-step process involving the reaction of phosphorus trichloride with ammonia, followed by cyclization. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the four-membered ring structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: Tetraphosphetane-1,2,3,4-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
科学研究应用
Tetraphosphetane-1,2,3,4-tetramine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of tetraphosphetane-1,2,3,4-tetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile agent in redox reactions, impacting cellular processes.
相似化合物的比较
Tetraphosphine: Similar in structure but lacks the amine groups.
Phosphazenes: Contain alternating phosphorus and nitrogen atoms but have different ring sizes and substituents.
Phosphine oxides: Oxidized derivatives of phosphines with similar reactivity.
Uniqueness: Tetraphosphetane-1,2,3,4-tetramine is unique due to its four-membered ring structure and the presence of both phosphorus and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
104875-88-9 |
|---|---|
分子式 |
H8N4P4 |
分子量 |
187.99 g/mol |
IUPAC 名称 |
tetraphosphetane-1,2,3,4-tetramine |
InChI |
InChI=1S/H8N4P4/c1-5-6(2)8(4)7(5)3/h1-4H2 |
InChI 键 |
PXDUDAWUJQJGSF-UHFFFAOYSA-N |
规范 SMILES |
NP1P(P(P1N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


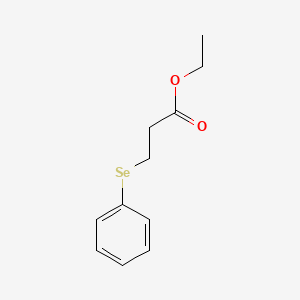
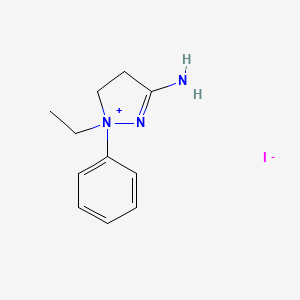
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
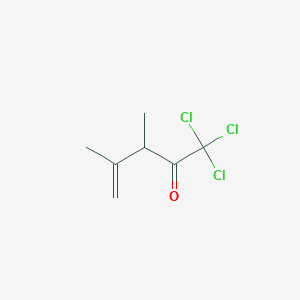

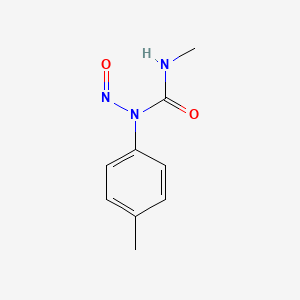
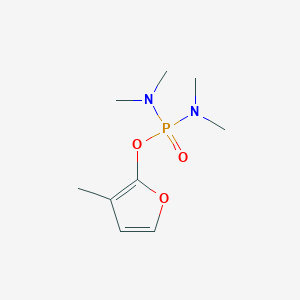
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
